1-Methyl-4-(methylsulfonyl)piperidine
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Overview
Description
4-Methanesulfonylmethyl-piperidine is a chemical compound characterized by a piperidine ring substituted with a methanesulfonylmethyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications due to their unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylmethyl-piperidine typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of 4-Methanesulfonylmethyl-piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonylmethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-Methanesulfonylmethyl-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Methanesulfonylmethyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can modulate receptor activity, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Piperidino-piperidine: A derivative with an additional piperidine ring.
Piperine: An alkaloid found in black pepper with a piperidine moiety .
Uniqueness: 4-Methanesulfonylmethyl-piperidine is unique due to its methanesulfonylmethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-methyl-4-methylsulfonylpiperidine |
InChI |
InChI=1S/C7H15NO2S/c1-8-5-3-7(4-6-8)11(2,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
KHMVSJKIXGNZTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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